4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl
Description
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.HCl (CAS: 143016-67-5) is a pyridine derivative with a nitro group at the 4-position, methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₈H₁₀Cl₂N₂O₂, with a molecular weight of 237.08 g/mol and a polar surface area (PSA) of 58.71 Ų, indicating moderate polarity .
Structurally, the hydroxymethyl group distinguishes it from closely related analogs, such as chloromethyl derivatives (e.g., 4-Nitro 3,5-dimethyl 2-chloromethyl pyridine.HCl), where the hydroxyl group is replaced by chlorine, altering reactivity and solubility profiles .
Properties
IUPAC Name |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-5-3-9-7(4-11)6(2)8(5)10(12)13;/h3,11H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBKLMJRLAGGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143016-69-7 | |
| Record name | 2-Pyridinemethanol, 3,5-dimethyl-4-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143016-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Rearrangement of 4-Nitro-2,3,5-Trimethylpyridine-N-Oxide
The primary synthetic pathway begins with 4-nitro-2,3,5-trimethylpyridine-N-oxide (Formula IV), which undergoes Boekelheide rearrangement in the presence of acetic anhydride. This reaction proceeds at 85–90°C for 4 hours, yielding 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine (Formula XI). The acetyloxymethyl group is introduced regioselectively at the 2-position due to the steric and electronic effects of the nitro and methyl substituents.
Key Reaction Conditions:
Hydrolysis of the Acetyloxymethyl Intermediate
The acetyl-protected intermediate (Formula XI) is hydrolyzed using a strong base to yield 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine (Formula II). Sodium hydroxide (40% w/v) is typically employed at 0–5°C to minimize side reactions.
Optimization Insights:
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Base Selection: Sodium hydroxide outperforms potassium hydroxide in achieving >95% purity after recrystallization.
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Temperature Control: Maintaining sub-5°C conditions prevents nitro group reduction or ring degradation.
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Purification: Recrystallization in toluene removes residual acetic acid and unreacted starting material.
Hydrochloride Salt Formation
The free base (Formula II) is treated with hydrochloric acid to form the hydrochloride salt. This step enhances the compound’s stability and aqueous solubility, critical for downstream pharmaceutical applications.
Industrial-Scale Production Protocols
Large-Scale Rearrangement and Hydrolysis
Industrial processes scale the above steps using continuous-flow reactors to improve heat dissipation and reduce reaction times.
Pilot-Scale Data:
| Step | Reactor Type | Throughput (kg/h) | Purity (%) |
|---|---|---|---|
| Boekelheide Rearrangement | Jacketed CSTR | 12.5 | 89 |
| Hydrolysis | Batch Reactor | 8.2 | 95 |
Comparative Analysis of Synthetic Methods
Alternative Nitration Approaches
Early routes attempted direct nitration of 3,5-dimethyl-2-hydroxymethyl pyridine but faced challenges with over-nitration and ring decomposition . The current method’s use of a pre-nitrated N-oxide precursor circumvents these issues by leveraging the directing effects of the N-oxide group.
Solvent and Reagent Optimization
| Parameter | Early Method | Optimized Method |
|---|---|---|
| Nitration Agent | HNO₃/H₂SO₄ | Pre-nitrated N-oxide |
| Hydrolysis Base | Aqueous NH₃ | 40% NaOH |
| Crystallization Solvent | Ethanol | Toluene |
| Overall Yield | 32% | 78% |
Critical Process Parameters and Troubleshooting
Temperature Sensitivity
Chemical Reactions Analysis
Types of Reactions
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl typically involves the nitration of 3,5-dimethyl-2-hydroxymethyl pyridine using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to prevent over-nitration or degradation of the compound. The resulting compound is a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications through oxidation, reduction, and nucleophilic substitution reactions. For instance:
- Oxidation : The nitro group can be reduced to form amino derivatives using reducing agents like sodium borohydride.
- Substitution : The nitro group can be substituted with other functional groups to create derivatives with enhanced properties.
Biological Research
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that its mechanism of action may involve the reduction of the nitro group to form reactive intermediates that interact with cellular components, leading to growth inhibition in cancer cells .
Case Study: Anticancer Activity
A study demonstrated that this compound significantly inhibited the proliferation of specific cancer cell lines. The reduction products were found to bind to nucleophilic sites within cells, contributing to its biological effects.
Pharmaceutical Applications
The compound is being investigated as a pharmaceutical intermediate for developing drugs targeting various diseases. Its structural properties make it suitable for synthesizing compounds related to proton pump inhibitors like Omeprazole .
Case Study: Drug Development
In pharmaceutical research, derivatives of this compound have been synthesized and tested for their efficacy as potential drugs in treating gastrointestinal disorders. The synthesis routes often involve multi-step processes that leverage its reactive functional groups .
Industrial Applications
In industry, this compound is used in producing dyes and pigments due to its stable chemical properties and reactivity. Its ability to participate in various chemical reactions makes it valuable for synthesizing colorants used in textiles and plastics.
Mechanism of Action
The mechanism of action of 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nicardipine Related Compound D
Structure: Bis{2-[benzyl(methyl)amino]ethyl} 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride . Key Differences:
- Core Structure : Unlike the pyridine backbone in the target compound, Nicardipine’s derivative features a 1,4-dihydropyridine ring, which is redox-active and critical for calcium channel blocking activity in pharmaceuticals.
- Substituents : Contains a 3-nitrophenyl group and ester functionalities, enhancing steric bulk and influencing solubility (logP likely higher than the target compound).
- Applications : Used as a United States Pharmacopeia (USP) reference standard, emphasizing its regulatory importance in drug quality control .
Nifedipine (3,5-Dimethyl 4-nitro-2,6-dicarbomethoxy-1,4-dihydropyridine)
Structure : 1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester .
Key Differences :
- Functional Groups : Includes two ester groups and a 2-nitrophenyl substituent, contributing to its low aqueous solubility (0.0065 mg/mL in water) and high thermal stability (melting point: 172–174°C) .
- Thermodynamic Behavior: Solid-liquid equilibrium models in organic solvents (e.g., ethanol, acetone) have been extensively studied, unlike the target compound .
- Applications: A well-known antihypertensive agent, highlighting the pharmacological relevance of nitro-dihydropyridine derivatives .
2,3-Dimethyl-4-nitropyridine
Structure : Pyridine with methyl groups at 2- and 3-positions and a nitro group at the 4-position .
Key Differences :
- Substituents : Lacks the hydroxymethyl group, reducing polarity compared to the target compound.
- Reactivity : The absence of a hydroxymethyl/chloromethyl group simplifies its synthetic utility in nucleophilic substitutions.
4-Nitro 3,5-dimethyl 2-chloromethyl pyridine.HCl
Structure : Nearly identical to the target compound but replaces the hydroxymethyl group with chloromethyl .
Key Differences :
- Polarity: The chlorine atom increases lipophilicity (LogP = 3.67 for chloromethyl vs.
- Reactivity : The chloromethyl group is more reactive in nucleophilic displacement reactions, making it a precursor for further functionalization .
Tabulated Comparison of Key Properties
*Estimated based on structural analogs.
Biological Activity
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁ClN₂O₃. The compound features a nitro group and a hydroxymethyl group on the pyridine ring, which are critical for its biological activity.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In some studies, the minimum inhibitory concentration (MIC) values were reported as low as 16–32 µg/mL for certain derivatives .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16–32 |
| Pseudomonas aeruginosa | Varies |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and survival. Notably, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects against pathogens and cancer cells. The compound's mechanism is thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Through the activation of apoptotic pathways, it can lead to programmed cell death in cancer cells.
- Antioxidant Properties : Some derivatives have shown antioxidant activity at low concentrations, which could contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the nitro and hydroxymethyl groups significantly influenced efficacy .
- Anticancer Studies : In vitro assays showed that the compound could inhibit the growth of specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
- Oxidative Stress Modulation : Research indicated that certain derivatives could modulate oxidative stress markers in cells, enhancing their viability under stress conditions .
Q & A
Q. What are the key physicochemical properties of 4-nitro-3,5-dimethyl-2-hydroxymethyl pyridine hydrochloride, and how can they be experimentally validated?
Methodological Answer:
- Physicochemical Characterization : Begin with spectroscopic techniques:
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and hygroscopicity .
- Solubility : Test in common solvents (e.g., water, ethanol, DMSO) under controlled pH and temperature .
Q. What synthetic routes are available for 4-nitro-3,5-dimethyl-2-hydroxymethyl pyridine hydrochloride, and how can yield be optimized?
Methodological Answer:
- Stepwise Synthesis :
- Optimization Strategies :
- Use Design of Experiments (DoE) to test variables (e.g., reaction time, temperature, catalyst loading). A fractional factorial design minimizes trials while maximizing data .
- Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using recrystallization (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 4-nitro-3,5-dimethyl-2-hydroxymethyl pyridine hydrochloride in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations :
- Reaction Prediction Tools :
Q. What advanced analytical techniques resolve contradictions in stability data under varying environmental conditions?
Methodological Answer:
- Controlled Stability Studies :
- Statistical Analysis :
Q. How can reaction fundamentals inform reactor design for scaling up synthesis?
Methodological Answer:
- Kinetic Profiling :
- Reactor Modeling :
- Scale-up Criteria :
Q. What methodologies assess the compound’s compatibility in multi-step catalytic processes?
Methodological Answer:
- Catalytic Screening :
- Compatibility Metrics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
